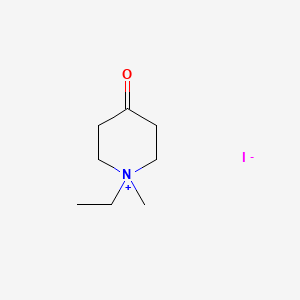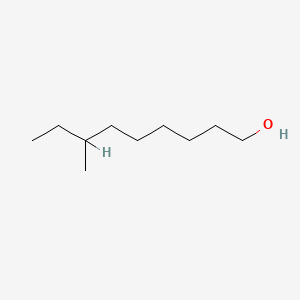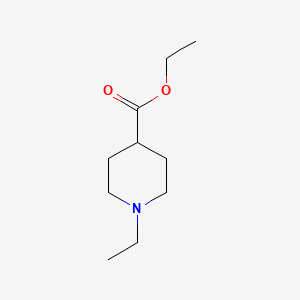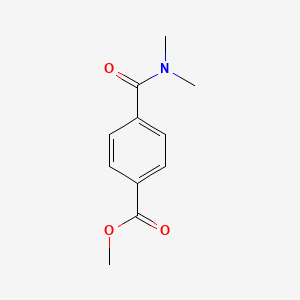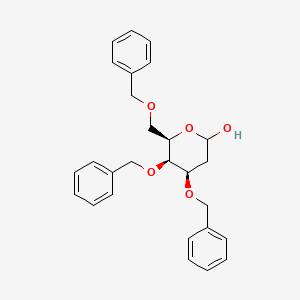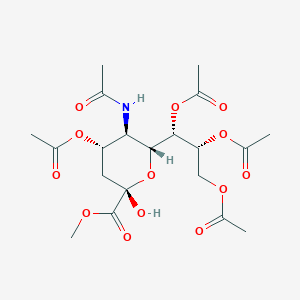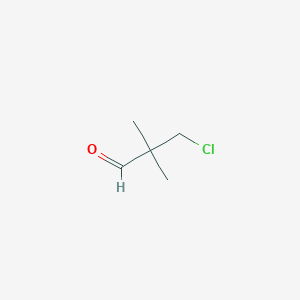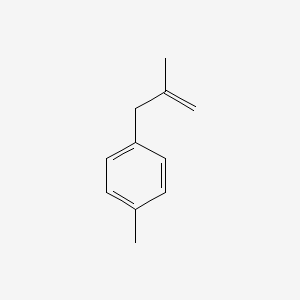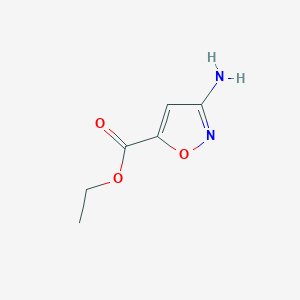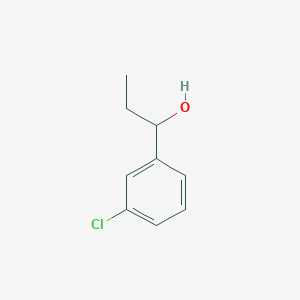
1-(3-Chlorophenyl)propan-1-ol
説明
“1-(3-Chlorophenyl)propan-1-ol” is a chemical compound with the molecular formula C9H11ClO and a molecular weight of 170.64 . It is also known by its IUPAC name “(1S)-1-(3-chlorophenyl)-1-propanol” or “(1R)-1-(3-chlorophenyl)-1-propanol” depending on the stereochemistry .
Molecular Structure Analysis
The InChI code for “1-(3-Chlorophenyl)propan-1-ol” is 1S/C9H11ClO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9,11H,2H2,1H3/t9-/m0/s1 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .
Physical And Chemical Properties Analysis
“1-(3-Chlorophenyl)propan-1-ol” has a molecular weight of 170.64 .
科学的研究の応用
Antifungal Activity 1-(3-Chlorophenyl)propan-1-ol derivatives have shown potential in antifungal applications. For instance, certain derivatives such as 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol demonstrated significant antifungal properties against Candida species, suggesting potential in developing new antifungal agents (Lima-Neto et al., 2012).
Synthesis of Biologically Active Compounds The compound has been used in the synthesis of various biologically active compounds. For example, its derivatives have been involved in the creation of compounds exhibiting anticonvulsive and cholinolytic activities (Papoyan et al., 2011). This highlights its utility in synthesizing potentially therapeutic agents.
Antimicrobial Properties Derivatives of 1-(3-Chlorophenyl)propan-1-ol have also been studied for their antimicrobial activities. Research indicates that these compounds can be effective against various human pathogens such as Staphylococcus aureus and Escherichia coli, as well as exhibiting antioxidant properties (Čižmáriková et al., 2020).
- in Chemistry**The compound has been used in catalytic applications, particularly in the field of transfer hydrogenation. Research on ionic liquid-based Ru(II)–phosphinite compounds using derivatives of 1-(3-Chlorophenyl)propan-1-ol has demonstrated their efficiency as catalysts in the transfer hydrogenation of various ketones, with high conversion rates (Aydemir et al., 2014).
Enantioseparation in Pharmaceuticals The enantioseparation of compounds derived from 1-(3-Chlorophenyl)propan-1-ol has been explored for pharmaceutical purposes. Studies have been conducted to determine the enantiomeric purity of these compounds, which is crucial in the production of enantiomerically pure pharmaceuticals (Wang Jinyue, 2011).
Molecular Docking and Computational Studies Computational studies and molecular docking have been utilized to understand the structural and functional properties of 1-(3-Chlorophenyl)propan-1-ol derivatives. These studies contribute to the development of new drugs and provide insights into the molecule's interactions with various biological targets (ShanaParveen et al., 2016).
Anticancer Agent Development There has been research into the development of new anticancer agents using derivatives of 1-(3-Chlorophenyl)propan-1-ol. In silico molecular docking analyses have been performed to discover compounds with potential anticancer properties (Sheikh et al., 2010).
特性
IUPAC Name |
1-(3-chlorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYGJPRINQKIQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001303239 | |
| Record name | 3-Chloro-α-ethylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001303239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)propan-1-ol | |
CAS RN |
32019-30-0 | |
| Record name | 3-Chloro-α-ethylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32019-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-α-ethylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001303239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-octylbenzoxazole]](/img/structure/B1352639.png)
